N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
Description
The compound N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a pyrazolo-pyrimidine derivative characterized by a fused bicyclic core with ketone functionalities at positions 5 and 5. Key structural features include:
- A 2-chloro-4-fluorophenyl group attached via an acetamide linker.
- 1-Ethyl and 3-methyl substituents on the pyrazolo[4,3-d]pyrimidine ring.
- A phenethyl group at position 6, contributing to hydrophobic interactions.
Properties
CAS No. |
1189476-79-6 |
|---|---|
Molecular Formula |
C24H23ClFN5O3 |
Molecular Weight |
483.93 |
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C24H23ClFN5O3/c1-3-31-22-21(15(2)28-31)30(14-20(32)27-19-10-9-17(26)13-18(19)25)24(34)29(23(22)33)12-11-16-7-5-4-6-8-16/h4-10,13H,3,11-12,14H2,1-2H3,(H,27,32) |
InChI Key |
YKJUPEHSVYCFCR-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound notable for its diverse biological activities. The compound features a pyrazolo[4,3-d]pyrimidine core structure that has been associated with various pharmacological effects. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H22ClF N3O3, with a molecular weight of approximately 449.5 g/mol. The unique arrangement of functional groups, particularly the chloro and fluoro substituents, enhances its potential efficacy in medicinal applications.
Anticancer Properties
Research indicates that compounds with similar pyrazolo[4,3-d]pyrimidine structures exhibit significant anticancer activities. For instance, N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-pyrazolo[4,3-d]pyrimidin) has shown promising results in inhibiting cancer cell proliferation. The presence of the chloro and fluoro groups may enhance the lipophilicity and receptor binding capabilities of N-(2-chloro-4-fluorophenyl)-2-(1-ethyl...) .
Interaction Studies
Interaction studies are essential for understanding how this compound interacts with biological systems. The compound's structure suggests potential binding to various receptors involved in cellular signaling pathways. For example, it may interact with G protein-coupled receptors (GPCRs), which play a critical role in mediating cellular responses to hormones and neurotransmitters .
Synthesis Methods
The synthesis of N-(2-chloro-4-fluorophenyl)-2-(1-ethyl...) typically involves multi-step synthetic routes. Recent advancements include microwave-assisted synthesis techniques that enhance yields and reduce reaction times significantly. This method allows for more efficient production while maintaining the integrity of the compound's complex structure .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Activities |
|---|---|---|
| N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl...) | Similar core structure | Anticancer activity |
| N-(2-fluorophenyl)-2-(1-propyl...) | Different substituents | Antioxidant properties |
| N-[2-(trifluoromethyl)phenyl]-2-(1-butyl...) | Trifluoromethyl group | Neuropharmacological effects |
The table above highlights how variations in substituent groups influence the biological activities and pharmacological profiles of structurally similar compounds.
Case Studies
Several studies have investigated the biological activity of compounds related to N-(2-chloro-4-fluorophenyl)-2-(1-ethyl...). A notable case involved the assessment of anticancer efficacy in vitro against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential therapeutic applications in oncology .
Another study focused on the neuropharmacological effects of similar compounds, revealing their ability to modulate neurotransmitter systems effectively. This suggests that N-(2-chloro-4-fluorophenyl)-2-(1-ethyl...) could also have implications in treating neurological disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Implications
The following table highlights critical differences between the target compound and its closest analogs:
Key Observations :
Spectroscopic and Analytical Comparisons
NMR Analysis
As demonstrated in pyrazolo-pyrimidine analogs (e.g., ), NMR chemical shifts in regions corresponding to substituents (e.g., phenyl, phenethyl) show distinct variations. For the target compound:
- Region A (positions 39–44) : Expected downfield shifts due to electron-withdrawing Cl/F substituents on the phenyl ring.
- Region B (positions 29–36) : Phenethyl group protons may exhibit splitting patterns distinct from benzyl analogs, reflecting rotational constraints .
LC/MS and Molecular Networking
Molecular networking () clusters compounds based on fragmentation patterns. The target compound and its 4-fluorobenzyl analog () would likely share a high cosine score (>0.8) due to identical core structures, while the chromenone-containing analog () would form a separate cluster due to structural divergence .
Pharmacological and Physicochemical Trends
- Melting Points: Fluorinated analogs (e.g., : MP 302–304°C) typically exhibit higher melting points than non-halogenated derivatives, correlating with crystalline stability .
- Solubility : The 4-fluorobenzyl analog () may have improved solubility compared to the target compound due to reduced steric hindrance.
- Binding Affinity : Chlorine at the 2-position (target compound) could enhance target interaction via halogen bonding, a feature absent in the 4-fluorobenzyl analog .
Q & A
Q. What are the critical steps for synthesizing this compound with high yield and purity?
The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key considerations include:
- Solvent selection : Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) enhance reaction efficiency at 120°C .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is essential to isolate the product from byproducts .
- Reaction time : Prolonged heating (16–24 hours) ensures complete cyclization of the pyrazolo[4,3-d]pyrimidin core .
Q. Which analytical techniques are most reliable for characterizing this compound?
Structural validation requires:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloro, fluoro, and phenethyl groups) .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., C₂₄H₂₃ClFN₅O₃) and detects fragmentation patterns .
- X-ray crystallography : Resolves conformational ambiguities in the pyrimidinone ring system .
Q. How do reaction conditions influence the stability of the pyrazolo[4,3-d]pyrimidin core?
- pH control : Neutral to slightly basic conditions prevent hydrolysis of the lactam ring .
- Temperature : Exceeding 130°C may degrade the dioxo-pyrimidine moiety; reactions are typically conducted at 80–120°C .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values often arise from assay variability. To address this:
- Standardized assays : Use isogenic cell lines and consistent ATP concentrations in kinase inhibition studies .
- Control compounds : Include reference inhibitors (e.g., staurosporine) to normalize inter-laboratory data .
- Meta-analysis : Compare structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) to identify substituent-dependent trends .
Q. How can computational modeling predict the compound’s binding affinity to kinase targets?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR or CDK2) .
- MD simulations : Assess binding stability over 100-ns trajectories; focus on hydrogen bonds between the acetamide group and kinase hinge regions .
- Free-energy calculations : MM/GBSA methods quantify ΔG binding, correlating with experimental IC₅₀ values .
Q. What experimental designs optimize SAR studies for derivatives of this compound?
- Fragment-based libraries : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) at the 2-chloro-4-fluorophenyl and phenethyl positions .
- DoE (Design of Experiments) : Vary reaction parameters (e.g., temperature, stoichiometry) to identify optimal conditions for introducing sulfone or phosphonate groups .
- Parallel synthesis : Use robotic platforms to generate 50–100 derivatives for high-throughput screening .
Q. How does the phenethyl group at position 6 influence pharmacokinetic properties?
- Lipophilicity : The phenethyl moiety increases logP, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic stability : Cytochrome P450 assays (e.g., CYP3A4) reveal slower oxidation of the phenethyl group compared to benzyl analogs .
- Plasma protein binding : Surface plasmon resonance (SPR) shows >90% binding to human serum albumin, necessitating prodrug strategies .
Methodological Challenges
Q. What are the limitations of current synthetic routes for scaling up production?
- Low yields : Multi-step syntheses (e.g., 5–6 steps) often result in <30% overall yield due to intermediate purification losses .
- Toxic reagents : Bromine and tosyl chloride require substitution with greener alternatives (e.g., NBS for bromination) .
- Cost : High-purity starting materials (e.g., 4-fluorophenylacetone) increase production costs .
Q. How to address solubility issues in in vitro assays?
Q. What orthogonal techniques validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target kinases in lysates treated with the compound .
- Photoaffinity labeling : Incorporate a photoactivatable azide group to crosslink the compound with its binding partners .
- CRISPR knockouts : Use kinase-deficient cell lines to confirm on-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
